![molecular formula C10H16N2O2 B14483142 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-18-8](/img/structure/B14483142.png)
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a bicyclo[4.2.0]octane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane with suitable reagents to form the desired dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its reactivity and stability are key factors in its effectiveness in these processes .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with different structural features and reactivity.
Quinuclidine: Another bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific bicyclic structure and the presence of two nitrogen atoms in the framework. This structure imparts distinct reactivity and stability, making it valuable in various applications .
特性
CAS番号 |
65840-18-8 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)8(13)12(4)9(14)11(6)3/h6-7H,5H2,1-4H3 |
InChIキー |
JDFQHNKMIMYORB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C1C(=O)N(C(=O)N2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


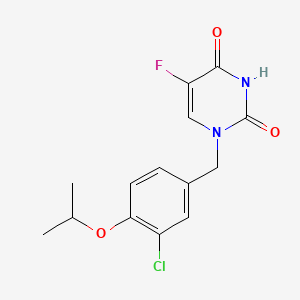
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
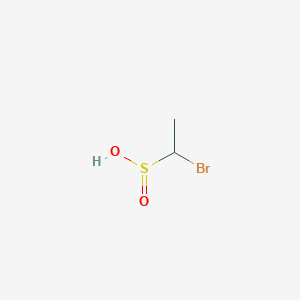
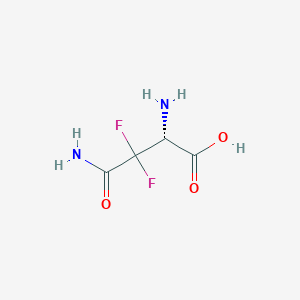
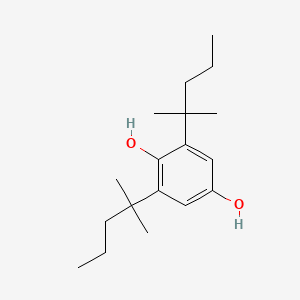


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)

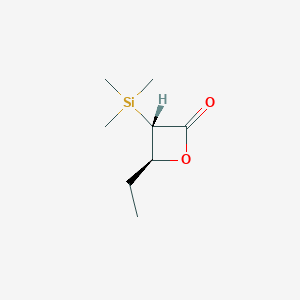

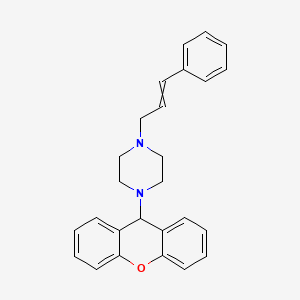

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
